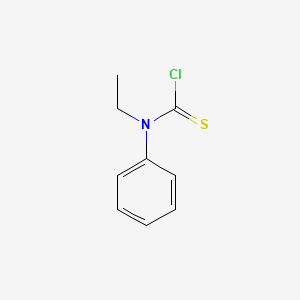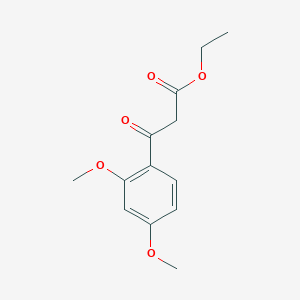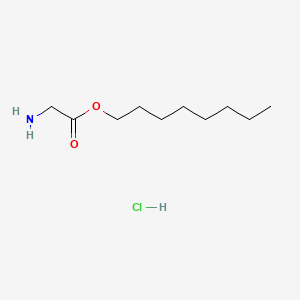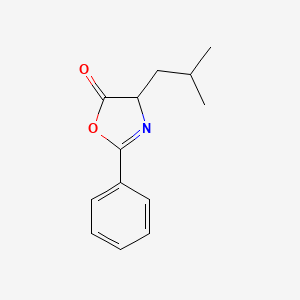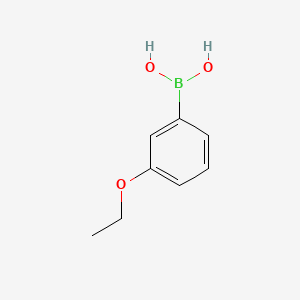
3-乙氧基苯基硼酸
描述
3-Ethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H11BO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
科学研究应用
3-Ethoxyphenylboronic acid has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
Target of Action
The primary target of 3-Ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
3-Ethoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as 3-Ethoxyphenylboronic acid, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 3-Ethoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared .
Result of Action
The molecular and cellular effects of 3-Ethoxyphenylboronic acid’s action include the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This results in the synthesis of various biologically active molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Ethoxyphenylboronic acid. For example, the compound’s reactivity can be influenced by the presence of fluoride ions . The slow release rate of the active boronic acid allows it to suppress side-products .
生化分析
Biochemical Properties
3-Ethoxyphenylboronic acid is involved in several biochemical reactions. It has been used as a reactant in the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Temporal Effects in Laboratory Settings
It is known that the slow release rate of the active boronic acid allows it to suppress certain side-products .
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-ethoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 3-ethoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 3-Ethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-ethoxyphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The compound can be oxidized to form phenol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylboronic acids.
相似化合物的比较
Phenylboronic acid: Lacks the ethoxy group, making it less sterically hindered and more reactive in certain reactions.
3-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic and steric properties.
4-Ethoxyphenylboronic acid: The ethoxy group is positioned at the fourth position, affecting the compound’s reactivity and selectivity in reactions.
Uniqueness: 3-Ethoxyphenylboronic acid is unique due to the presence of the ethoxy group at the third position, which influences its reactivity and selectivity in chemical reactions. This substitution can enhance the compound’s stability and solubility, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
(3-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCWUTJYLUBETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378775 | |
| Record name | 3-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90555-66-1 | |
| Record name | 3-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



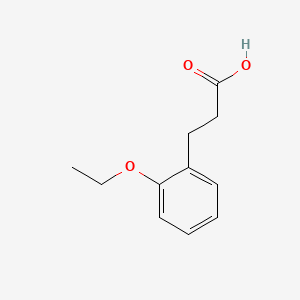


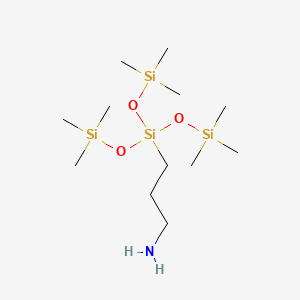
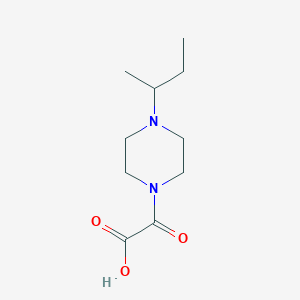
![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)

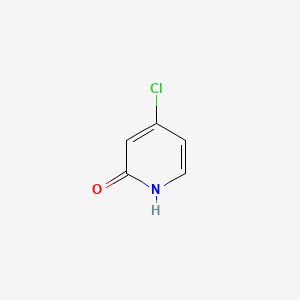
![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)
